molecular formula C19H20N6O2S B11249657 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B11249657
M. Wt: 396.5 g/mol
InChI Key: IWCRIEYDURPFQY-UHFFFAOYSA-N
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Description

N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of imidazole, phenyl, and thienopyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Group: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.

    Synthesis of the Thienopyrazole Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reactions: The imidazole-propyl and thienopyrazole-phenyl groups are coupled using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thienopyrazole core may interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE: is compared with other compounds containing imidazole or thienopyrazole groups, such as:

Uniqueness

The uniqueness of N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

InChI

InChI=1S/C19H20N6O2S/c26-18(21-7-4-9-24-10-8-20-13-24)19(27)22-17-15-11-28-12-16(15)23-25(17)14-5-2-1-3-6-14/h1-3,5-6,8,10,13H,4,7,9,11-12H2,(H,21,26)(H,22,27)

InChI Key

IWCRIEYDURPFQY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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